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Compound of Interest

Compound Name: tardioxopiperazine A

Cat. No.: B1247977

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
tardioxopiperazine A, an isoechinulin-type alkaloid. The information presented herein is
essential for the identification, characterization, and further investigation of this natural product
in academic and industrial research settings.

Introduction

Tardioxopiperazine A is a diketopiperazine alkaloid with the molecular formula C24H31N302. It
was first isolated from a marine-derived fungus, Aspergillus tardus, and has since been the
subject of synthetic studies. As a member of the isoechinulin class of natural products,
tardioxopiperazine A possesses a complex chemical structure that necessitates detailed
spectroscopic analysis for unambiguous identification. This document summarizes the key
nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for tardioxopiperazine
A and provides detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the *H and 3C NMR spectroscopic data and the high-
resolution mass spectrometry (HRESIMS) data for tardioxopiperazine A.

NMR Spectroscopic Data
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The *H and 3C NMR data were acquired in CDCIs at 400 MHz and 100 MHz, respectively.
Chemical shifts (&) are reported in parts per million (ppm) relative to the solvent signal, and
coupling constants (J) are in Hertz (Hz).

Table 1: *H NMR Data of Tardioxopiperazine A (400 MHz, CDCIs)
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Position o (ppm) Multiplicity J (Hz)
1-NH 8.08 br s

2 4.22 dd 4.8, 3.2
4-NH 5.86 brs

5 3.85 q 7.2
6-CHs 1.45 d 7.2

7 3.42 dd 14.8,4.8
3.33 dd 14.8, 3.2

9 7.33 d 8.0

10 7.05 t 7.6

11 7.10 t 7.6

12 7.55 d 8.0

14 5.30 t 7.2
15-CH:2 3.40 d 7.2
17-CHs 1.78 S

18-CHs 1.73 S

19 5.25 t 7.2
20-CH2 3.35 d 7.2
22-CHs 1.75 S

23-CHs 1.68 S

24-NH 7.95 S

Table 2: 13C NMR Data of Tardioxopiperazine A (100 MHz, CDCIs)
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Position o (ppm)
1-C=0 166.5
3-C=0 170.8
5 54.2
6-CHs 19.8
7 28.5
8 109.8
9 122.5
10 118.8
11 119.7
12 111.2
13 136.2
13a 127.5
14 123.5
15 22.8
16 132.0
17-CHs 25.8
18-CHs 17.9
19 124.2
20 28.3
21 1315
22-CHs 25.7
23-CHs 17.8
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Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine
the exact mass and molecular formula of tardioxopiperazine A.

Table 3: HRESIMS Data of Tardioxopiperazine A

lon Calculated m/z Found m/z
[M+H]* 394.2489 394.2491
[M+Na]* 416.2309 416.2311

Experimental Protocols
NMR Spectroscopy

NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in
deuterated chloroform (CDCIsz). *H NMR spectra were acquired at 400 MHz and 3C NMR
spectra at 100 MHz. Chemical shifts were referenced to the residual solvent signals (CHCIs: dH
7.26; CDCls: 6C 77.16). Standard pulse sequences were used for 2D NMR experiments
(COSY, HSQC, HMBC).

Mass Spectrometry

High-resolution mass spectra were obtained on a Thermo Fisher Scientific LTQ Orbitrap XL
mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The sample
was dissolved in methanol and infused into the ESI source.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and
structure elucidation of tardioxopiperazine A.
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Spectroscopic Analysis
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Caption: Workflow for the isolation and structural elucidation of tardioxopiperazine A.

« To cite this document: BenchChem. [Spectroscopic Data of Tardioxopiperazine A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247977#spectroscopic-data-nmr-ms-for-
tardioxopiperazine-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1247977?utm_src=pdf-body-img
https://www.benchchem.com/product/b1247977?utm_src=pdf-body
https://www.benchchem.com/product/b1247977#spectroscopic-data-nmr-ms-for-tardioxopiperazine-a
https://www.benchchem.com/product/b1247977#spectroscopic-data-nmr-ms-for-tardioxopiperazine-a
https://www.benchchem.com/product/b1247977#spectroscopic-data-nmr-ms-for-tardioxopiperazine-a
https://www.benchchem.com/product/b1247977#spectroscopic-data-nmr-ms-for-tardioxopiperazine-a
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1247977?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

